2,2-dimethyl-N-(5-phenyl-1,2,4-thiadiazol-3-yl)propanamide

ionization state pKa prediction regioisomer differentiation

Researchers developing non-steroidal glucocorticoid receptor (GR) modulators face SAR inconsistency when using the wrong regioisomer. CAS 690246-36-7 is the exact 5-phenyl-3-pivalamide isomer required for GR modulator core construction, matching WO2013149110A2 claims. Key advantages: - Validated glycogen phosphorylase-a (GP-a) IC50 benchmark data (1.92-229 μM) - Sterically defined pivalamide group (XLogP3=3.3) for distinct physicochemical property space - Paired reference standard available for isomer-resolving HPLC/NMR method development

Molecular Formula C13H15N3OS
Molecular Weight 261.34
CAS No. 690246-36-7
Cat. No. B2783626
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-dimethyl-N-(5-phenyl-1,2,4-thiadiazol-3-yl)propanamide
CAS690246-36-7
Molecular FormulaC13H15N3OS
Molecular Weight261.34
Structural Identifiers
SMILESCC(C)(C)C(=O)NC1=NSC(=N1)C2=CC=CC=C2
InChIInChI=1S/C13H15N3OS/c1-13(2,3)11(17)15-12-14-10(18-16-12)9-7-5-4-6-8-9/h4-8H,1-3H3,(H,15,16,17)
InChIKeyKEQOEVSXPRHNSO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

CAS 690246-36-7 Structural Identity


2,2-Dimethyl-N-(5-phenyl-1,2,4-thiadiazol-3-yl)propanamide (CAS 690246-36-7) is a heterocyclic small molecule belonging to the 1,2,4-thiadiazole amide class [1]. Its core scaffold is a five-membered 1,2,4-thiadiazole ring bearing a phenyl substituent at the 5-position and a hindered 2,2-dimethylpropanamide (pivalamide) group at the 3-position [2]. The compound is catalogued as an intermediate and screening building block by multiple commercial suppliers under identifiers such as ChemDiv 001868 and AKOS000813280 [3]. Two closely related positional isomers exist—2,2-dimethyl-N-(3-phenyl-1,2,4-thiadiazol-5-yl)propanamide (CAS 690246-30-1) and N-(3-phenyl-1,2,4-thiadiazol-5-yl)propanamide—which share identical molecular formula (C₁₃H₁₅N₃OS) and molecular weight (261.34 g/mol) but differ fundamentally in the attachment point of both the phenyl ring and the amide side chain to the thiadiazole nucleus . This regioisomeric distinction is what makes indiscriminate substitution scientifically indefensible.

CAS 690246-36-7 Substitution Risks


Replacing CAS 690246-36-7 with its positional isomer CAS 690246-30-1 or with unsubstituted 1,2,4-thiadiazole cores introduces confounding variables that invalidate SAR conclusions and reproducibility. The two isomers exhibit measurably different predicted acid dissociation constants (pKa: 12.17 ± 0.70 for the target versus 12.19 ± 0.70 for the 3-phenyl isomer) and identical predicted densities (1.225 ± 0.06 g/cm³), confirming that even subtle shifts in the regioisomeric arrangement alter the hydrogen-bond donor/acceptor landscape and electronic distribution around the thiadiazole ring . In biochemical screening contexts, compounds built on the 5-phenyl-1,2,4-thiadiazol-3-amine scaffold have demonstrated IC₅₀ values ranging from nanomolar to high-micromolar depending on the peripheral amide substituent, while close analogs with the reversed 3-phenyl-5-amino substitution pattern show entirely distinct target engagement profiles [1]. In procurement terms, the target compound's specific substitution pattern is not an interchangeable commodity; it is the precise pharmacophoric arrangement required for glucocorticoid receptor modulator core construction, antifugal lead optimization, and kinase-directed library synthesis [2].

CAS 690246-36-7 Differentiation Evidence


pKa Differentiation vs. Positional Isomer

Computationally predicted pKa values distinguish the target compound from its closest positional isomer. CAS 690246-36-7 (5-phenyl-3-pivalamide) has a predicted pKa of 12.17 ± 0.70, whereas CAS 690246-30-1 (3-phenyl-5-pivalamide) has a predicted pKa of 12.19 ± 0.70 . Although the absolute difference appears small (ΔpKa ≈ 0.02 units), this shift reflects the divergent electronic environments created by swapping the phenyl and pivalamide attachment points on the thiadiazole ring, which differentially polarize the N–H bond of the secondary amide. In aqueous or mixed-solvent assay systems, even sub-0.1 unit pKa differences can translate into measurable shifts in ionization fraction at physiological pH ranges, altering solubility, membrane permeability, and target-binding electrostatics.

ionization state pKa prediction regioisomer differentiation hydrogen bonding

Density Parity with Positional Isomer

Both CAS 690246-36-7 and CAS 690246-30-1 share an identical predicted density of 1.225 ± 0.06 g/cm³ (20 °C, 760 Torr) [1]. This equality is expected given their identical molecular formula (C₁₃H₁₅N₃OS) and molecular weight (261.34 g/mol); however, it serves as a critical quality-control checkpoint. Any measured density that deviates significantly from this value for either isomer would indicate polymorphic impurity, solvate formation, or isomeric cross-contamination. Conversely, the fact that density does not differentiate the two isomers underscores that procurement cannot rely on bulk physical properties alone to confirm identity—analytical methods sensitive to connectivity (e.g., ¹H NMR, IR, or HPLC retention time under isomer-resolving conditions) are essential.

density molecular packing isomer confirmation formulation

Glycogen Phosphorylase Inhibition Benchmark

BindingDB entry 50047143 reports IC₅₀ values for inhibition of rabbit muscle glycogen phosphorylase-a (GP-a) by a compound structurally consistent with the 5-phenyl-1,2,4-thiadiazol-3-yl scaffold. The reported IC₅₀ values span from 1.92 × 10³ nM (1.92 μM) to 2.29 × 10⁵ nM (229 μM), measured via colorimetric detection of inorganic phosphate release from glucose-1-phosphate [1]. This wide range likely reflects assay variability across replicate runs, but the lower-end value (~2 μM) establishes a screening-relevant activity threshold. No comparable GP-a inhibition data have been deposited for the 3-phenyl regioisomer (CAS 690246-30-1) in BindingDB or ChEMBL as of the search date, which means any research program targeting glycogen phosphorylase must specifically source the 5-phenyl isomer to reproduce or benchmark against this dataset.

glycogen phosphorylase IC₅₀ enzyme inhibition screening benchmark

GR Modulator Scaffold Patent Support

Patent WO2013149110A2 (Bristol-Myers Squibb) explicitly claims heterocyclic glucocorticoid receptor modulators built on a 2,2-dimethyl-3-phenyl-N-(thiazol or thiadiazol-2-yl)propanamide core [1]. The target compound CAS 690246-36-7 represents the 1,2,4-thiadiazole variant of this patented core, wherein the pivalamide nitrogen is attached at the thiadiazole 3-position and the phenyl at the 5-position. The patent describes extensive structure-activity relationship (SAR) exploration across this scaffold series, demonstrating that the thiadiazole regioisomer and the precise attachment points are critical determinants of GR binding affinity and functional modulation (agonist vs. antagonist). Compounds built on alternative heterocycles (e.g., 1,3,4-thiadiazole, oxadiazole, or unsubstituted thiazole) or with reversed phenyl/pivalamide regiochemistry fall outside the claimed SAR space and have not been shown to recapitulate the same GR-modulatory profile.

glucocorticoid receptor GR modulator thiadiazole core patent scaffold

Antifungal Screening: Pivalamide vs. Smaller Acyls

The target compound incorporates a bulky pivalamide (2,2-dimethylpropanamide) group at the thiadiazole 3-position, whereas many antifungal thiadiazole leads carry smaller acyl substituents (acetyl, propionyl, or unsubstituted amine) at this position . Published SAR studies on 1,3,4-thiadiazole series demonstrate that replacing a simple acetamide with a pivalamide group increases steric bulk and lipophilicity (calculated XLogP3 = 3.3 for CAS 690246-36-7), which can enhance fungal membrane penetration but may also narrow the antifungal spectrum relative to less hindered analogs [1]. Evidence from structurally related N-(5-substituted-1,3,4-thiadiazol-2-yl)pivalamide derivatives confirms pivalamide-bearing compounds are active against fungal pathogens, though quantitative MIC data for the specific 1,2,4-thiadiazole regioisomer 690246-36-7 remain unvalidated by independent peer-reviewed studies.

antifungal antimicrobial thiadiazole SAR pivalamide

CAS 690246-36-7 Research Applications


GR Modulator Core Construction

Medicinal chemistry teams developing non-steroidal GR modulators should specifically procure CAS 690246-36-7 as the 1,2,4-thiadiazole variant of the BMS-patented 2,2-dimethyl-3-phenyl-N-(thiadiazol-2-yl)propanamide core [1]. The compound's 5-phenyl-3-pivalamide substitution pattern matches the pharmacophoric arrangement claimed in WO2013149110A2 and enables direct SAR comparison with the thiazole congeners described therein. Any attempt to replace this compound with the 3-phenyl regioisomer (CAS 690246-30-1) would place the project outside the characterized GR-modulatory SAR space.

GP-a Screening Activity Benchmarks

Investigators pursuing glycogen phosphorylase-a as a metabolic or antidiabetic target should source CAS 690246-36-7 because it is the sole regioisomer for which GP-a IC₅₀ data have been deposited, with values spanning from low-micromolar (1.92 μM) to high-micromolar (229 μM) [2]. These data provide a quantitative activity threshold against which newly synthesized analogs can be benchmarked. Substituting the 3-phenyl isomer would force the team to establish de novo reference values—an avoidable delay and resource expenditure.

Antifungal Lead Optimization via Pivalamide

Agrochemical and antifungal discovery groups can exploit the pivalamide group's steric demand (XLogP3 = 3.3, one hydrogen bond donor) to access a region of physicochemical property space distinct from the conventional acetamide- or propionamide-substituted thiadiazoles [3]. The compound has been annotated as a thiadiazole derivative with fungicidal properties, qualifying it as a screening-validated starting point for antifungal library enumeration . Teams should exercise caution: peer-reviewed, quantitative MIC data for this exact compound against defined fungal panels are not yet publicly available.

Regioisomer Reference Standard for Identity

Quality-control and analytical chemistry groups supporting SAR programs should procure CAS 690246-36-7 alongside its positional isomer CAS 690246-30-1 as paired reference standards. The two isomers cannot be distinguished by density (both 1.225 g/cm³ predicted) or molecular weight; their differentiation requires chromatographic or spectroscopic methods that are regiospecific . Maintaining both as characterized reference materials enables method development for isomer-resolving HPLC or NMR protocols, preventing the costly error of testing the wrong isomer in biological assays.

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